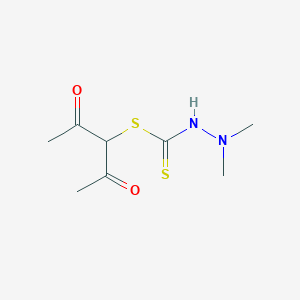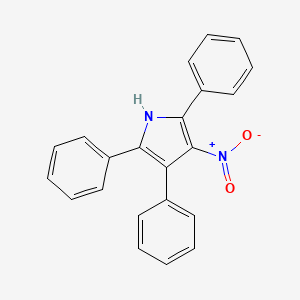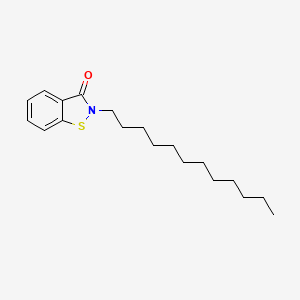
2-Dodecyl-1,2-benzothiazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dodecyl-1,2-benzothiazol-3(2H)-one is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by a dodecyl group attached to the nitrogen atom, making it a long-chain alkyl derivative. Benzothiazoles are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-1,2-benzothiazol-3(2H)-one typically involves the reaction of 2-mercaptobenzothiazole with dodecyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the halide by the thiolate anion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents like dimethylformamide or dimethyl sulfoxide can enhance the solubility of reactants and improve reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
2-Dodecyl-1,2-benzothiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The dodecyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced benzothiazole derivatives.
Substitution: Various alkyl or aryl benzothiazole derivatives.
Applications De Recherche Scientifique
2-Dodecyl-1,2-benzothiazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its bioactive properties.
Industry: Utilized as a corrosion inhibitor in lubricants and metalworking fluids.
Mécanisme D'action
The mechanism of action of 2-Dodecyl-1,2-benzothiazol-3(2H)-one involves its interaction with cellular components. The compound can disrupt microbial cell membranes, leading to cell lysis and death. In corrosion inhibition, it forms a protective film on metal surfaces, preventing oxidation and degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of 2-Dodecyl-1,2-benzothiazol-3(2H)-one.
2-Benzothiazolylthioacetic Acid: Another benzothiazole derivative with different functional groups.
2-Benzothiazolylthioacetamide: Similar structure but with an amide group.
Uniqueness
This compound is unique due to its long dodecyl chain, which imparts distinct physicochemical properties. This long alkyl chain enhances its hydrophobicity, making it particularly effective in applications requiring water repellency or lipid solubility.
Propriétés
Numéro CAS |
102658-03-7 |
|---|---|
Formule moléculaire |
C19H29NOS |
Poids moléculaire |
319.5 g/mol |
Nom IUPAC |
2-dodecyl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C19H29NOS/c1-2-3-4-5-6-7-8-9-10-13-16-20-19(21)17-14-11-12-15-18(17)22-20/h11-12,14-15H,2-10,13,16H2,1H3 |
Clé InChI |
FKCTXTZVXHJVNT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN1C(=O)C2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


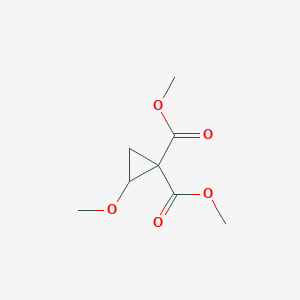
![1-[(Prop-1-yn-1-yl)sulfanyl]propadiene](/img/structure/B14332182.png)



![2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione](/img/structure/B14332215.png)
![4,4'-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid)](/img/structure/B14332216.png)

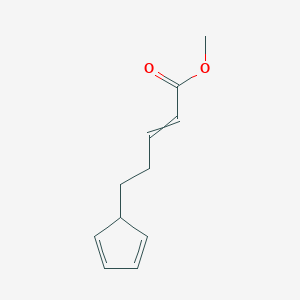

![2-[(Benzenesulfonyl)methyl]-1H-indole](/img/structure/B14332237.png)

